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molecular formula C18H21FO3 B8527163 4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol CAS No. 62020-12-6

4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol

Cat. No. B8527163
M. Wt: 304.4 g/mol
InChI Key: BOSUBVWDJKNHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04102888

Procedure details

A solution of boron trifluoroide.etherate (2.1 ml., 16.7 millimole) in dry tetrahydrofuran (15 ml.) is added dropwise to a stirred mixture of 4-benzyloxy-5-(4-fluorophenoxy)-1-pentene (2.86 g., 10 millimole) and sodium borohydride (0.47 g., 12.5 millimole) in dry tetrahydrofuran (25 ml.) maintained at 0°-5° C. under a nitrogen atmosphere. The resulting reaction mixture is warmed to 25° C. and maintained at 25° C. for 15 hours. After cooling to 0°-5° C., the reaction mixture is treated cautiously via successive dropwise additions of water (2 ml.), 5 N sodium hydroxide (4 ml.) and 30% hydrogen peroxide (8 ml.). After stirring at 25° C. for 1/2 hour, the resulting mixture is diluted with ice water and extracted with chloroform three times. The combined organic extract is washed with saturated aqueous brine, dried over magnesium sulfate, and filtered. Evaporation of the filtrate in vacuo provides the title compound as a viscous oil (3.0 g., 100%); pmr (CCl4) δ1.4-1.9 (4 H, m), 3.2-4.2 (6H, m), 4.58 (2H, broad s), 6.6-7.1 (4H, m) and 7.20 (5H, s).
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
4-benzyloxy-5-(4-fluorophenoxy)-1-pentene
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[B].[CH2:2]([O:9][CH:10]([CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)[CH2:11][CH:12]=[CH2:13])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[BH4-].[Na+].[OH-:25].[Na+].OO>O1CCCC1.O>[CH2:2]([O:9][CH:10]([CH2:14][O:15][C:16]1[CH:17]=[CH:18][C:19]([F:22])=[CH:20][CH:21]=1)[CH2:11][CH2:12][CH2:13][OH:25])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
[B]
Name
4-benzyloxy-5-(4-fluorophenoxy)-1-pentene
Quantity
2.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC=C)COC1=CC=C(C=C1)F
Name
Quantity
0.47 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
OO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0°-5° C. under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 25° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°-5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform three times
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
is washed with saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CCCO)COC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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